![molecular formula C16H15NO B13795565 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine is a chemical compound with the molecular formula C16H15NO and a molecular weight of 237.301. It is a derivative of dibenzo[a,d]cycloheptene, characterized by the presence of a hydroxyl group at the 12th position and a methyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine typically involves a multi-step process starting from 5H-dibenzo[a,d]cyclohepten-5-one. One common method includes the following steps:
Reduction: The ketone group in 5H-dibenzo[a,d]cyclohepten-5-one is reduced to form the corresponding alcohol.
Methylation: The alcohol is then methylated at the 5th position.
Hydroxylation: Introduction of a hydroxyl group at the 12th position.
Cyclization: The final step involves cyclization to form the imine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed.
Major Products Formed
Oxidation: Formation of 10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-dione.
Reduction: Formation of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, antidepressant, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, inhibiting the excitatory neurotransmission mediated by glutamate. This inhibition can lead to various pharmacological effects, including neuroprotection and modulation of synaptic plasticity .
類似化合物との比較
Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-: Similar structure but lacks the imine group.
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine: Similar structure but lacks the hydroxyl group at the 12th position.
Uniqueness
10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine is unique due to the presence of both the hydroxyl and imine groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .
特性
分子式 |
C16H15NO |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
(1S,9R)-16-hydroxy-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15NO/c1-16-13-8-4-2-6-11(13)10-15(17(16)18)12-7-3-5-9-14(12)16/h2-9,15,18H,10H2,1H3/t15-,16+/m1/s1 |
InChIキー |
SOZAUWGJIRNSOQ-CVEARBPZSA-N |
異性体SMILES |
C[C@@]12C3=CC=CC=C3C[C@@H](N1O)C4=CC=CC=C24 |
正規SMILES |
CC12C3=CC=CC=C3CC(N1O)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


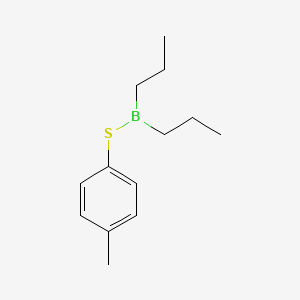
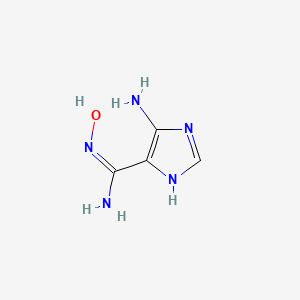
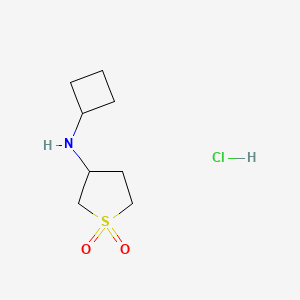
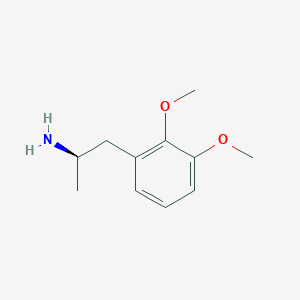
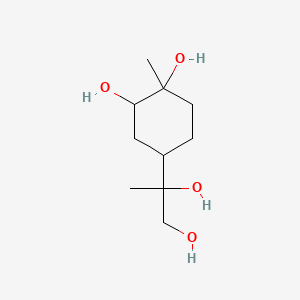

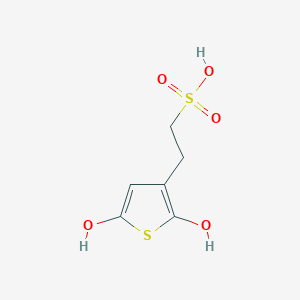
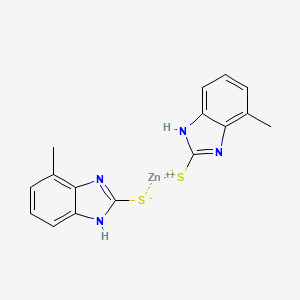
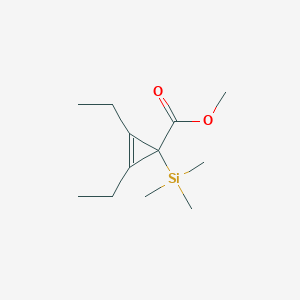
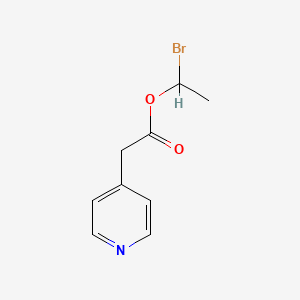
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
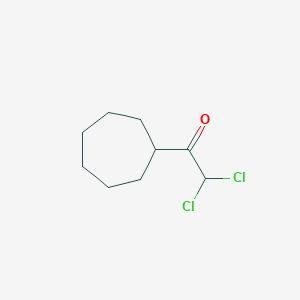
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
